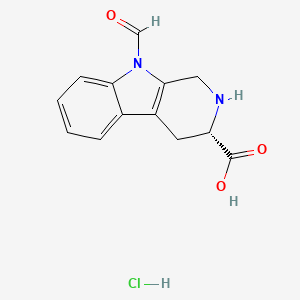

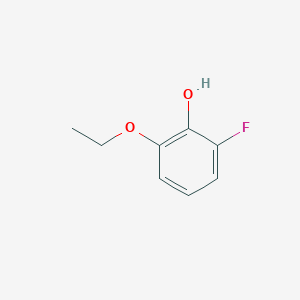

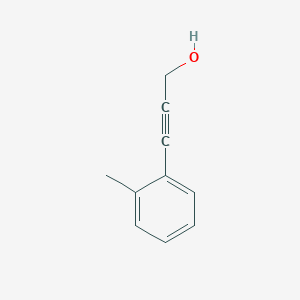

![molecular formula C8H5ClN2O B6343020 Imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 750509-02-5](/img/structure/B6343020.png)

Imidazo[1,2-a]pyridine-3-carbonyl chloride

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine-3-carbonyl chloride is a type of nitrogen-containing compound . It belongs to the class of imidazo[1,2-a]pyridines, which are important fused nitrogen-bridged heterocyclic compounds . These compounds have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another method involves a KI-Oxone catalyzed ultrasound-promoted synthesis, which involves an oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fused bicyclic 5–6 heterocycle . The structure of the synthesized this compound was confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, they can undergo a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . They can also undergo a KI-Oxone catalyzed ultrasound-promoted oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Imidazo[1,2-a]pyridine-3-carbonyl chloride has been utilized in copper-catalyzed selective cross coupling with methyl hetarenes, contributing to the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives. These derivatives are significant in the formation of natural products and pharmaceuticals, highlighting the versatility of this compound in chemical synthesis (Lei et al., 2016).

Application in Fluorescent Probes

A noteworthy application of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ion detection. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces these derivatives, demonstrating their potential in environmental and analytical chemistry (Shao et al., 2011).

Catalytic Applications in Organic Synthesis

Imidazo[1,2-a]pyridine compounds have been synthesized through palladium-catalyzed arylation with aryl chlorides. This methodology is valuable for creating biologically active imidazo[1,2-a]pyridine core π systems, which are integral in many drug compounds (Cao et al., 2012).

Potential in Medicinal Chemistry

Imidazo[1,2-a]pyridine is increasingly recognized for its pharmacological properties, being a key structural component in enzyme inhibitors, receptor ligands, and anti-infectious agents. Its diverse biological activities make it an intriguing subject in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Novel Synthesis Approaches

Novel approaches in the synthesis of imidazo[1,2-a]pyridines, like the copper-catalyzed regioselective double carbonylation using molecular oxygen, have been developed. These methods open avenues for the efficient creation of 1,2-carbonyl imidazo[1,2-a]pyridines, important for fine chemical preparation and pharmaceutical applications (Wang et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine-3-carbonyl Chloride is a part of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can inhibit the function of their targets, which can lead to changes in various biochemical pathways .

Pharmacokinetics

It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb , and can act as potent anticancer agents for KRAS G12C-mutated cells .

Action Environment

It’s known that the compound can produce flammable gases on contact with water .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . This compound can also modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with target proteins, leading to their inhibition or activation . This compound also interacts with nucleic acids, causing structural changes that can impede the replication and transcription processes . Additionally, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression . The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetics of the compound . Additionally, this compound can affect the levels of certain metabolites within the cell, thereby altering metabolic flux and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, this compound can bind to DNA and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJYOUHATAPWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

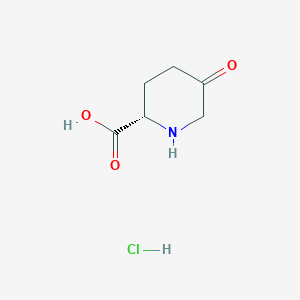

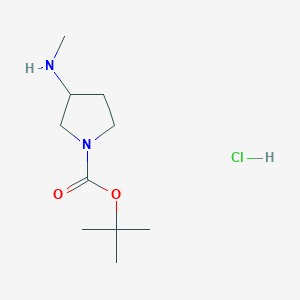

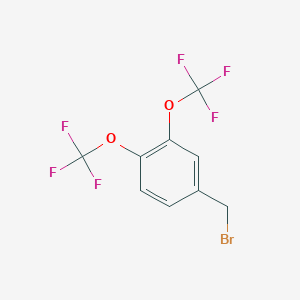

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

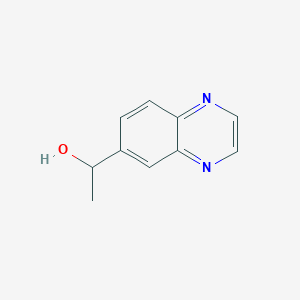

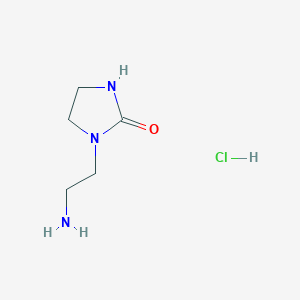

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)